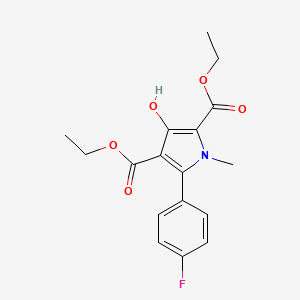
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18FNO5 and its molecular weight is 335.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a fluorophenyl group and two carboxylate esters. Its molecular formula is CHFNO, with a molecular weight of approximately 335.33 g/mol. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Anticancer Activity
- Similar pyrrole derivatives have shown promising anticancer properties. For example, compounds with structural similarities have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Studies suggest that fluorinated pyrroles can modulate inflammatory pathways effectively.
3. Antimicrobial Properties
- Preliminary studies indicate that this compound could exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the following steps:
- Formation of the Pyrrole Ring: Utilizing appropriate reagents to form the pyrrole core.
- Introduction of Functional Groups: Adding the fluorophenyl group and carboxylate esters through substitution reactions.
- Purification: Employing techniques such as recrystallization or chromatography to obtain pure product.
The yield of this synthesis can vary based on reaction conditions and purification methods.
Comparative Analysis with Related Compounds
To better understand its biological activity, it's useful to compare this compound with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | CHNO | Anticancer, Anti-inflammatory |
| Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | CHFNO | Antimicrobial |
| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | CHBrNO | Anticancer |
The presence of the fluorine atom in this compound is believed to enhance its pharmacological profile compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar pyrrole derivatives:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrrole derivatives and found that those with fluorinated groups exhibited significantly higher cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2020) demonstrated that certain pyrrole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrroles, this compound showed promising activity against Gram-positive bacteria, warranting further investigation into its mechanism of action .
Propiedades
IUPAC Name |
diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWHKDYBWEISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















